molecular formula C9H8N2O2 B1599623 1-Methyl-6-nitro-1H-indole CAS No. 99459-48-0

1-Methyl-6-nitro-1H-indole

Cat. No. B1599623
CAS RN: 99459-48-0
M. Wt: 176.17 g/mol
InChI Key: AYGFFYXMDIOSFO-UHFFFAOYSA-N
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Description

1-Methyl-6-nitro-1H-indole is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body has attracted increasing attention in recent years .


Synthesis Analysis

The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The molecular structure of 1-Methyl-6-nitro-1H-indole is represented by the formula C9H9N . It has a molecular weight of 131.1745 .


Chemical Reactions Analysis

Indole derivatives, including 1-Methyl-6-nitro-1H-indole, have been used in various chemical reactions. For instance, a one-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles has been reported .


Physical And Chemical Properties Analysis

1-Methyl-6-nitro-1H-indole is a deep yellow viscous liquid with a very unpleasant smell .

Scientific Research Applications

Chemical Reactions and Synthesis

1-Methyl-6-nitro-1H-indole has been studied in various chemical reactions and synthesis processes. For instance, its reaction with nitrogen dioxide and nitrous acid in an aprotic solvent leads to the formation of isonitroso and 3-nitroso indole derivatives (Astolfi, Panagiotaki, Rizzoli, & Greci, 2006). Additionally, it's involved in the electrosynthesis of substituted 1H-indoles from o-nitrostyrenes, showcasing an innovative procedure for synthesizing 1H-indole derivatives (Du, Brosmer, & Peters, 2011).

Catalytic Reactions

Palladium-catalyzed reactions involving indoles, including 1-Methyl-6-nitro-1H-indole, are significant in organic chemistry for synthesizing biologically active compounds (Cacchi & Fabrizi, 2005). These reactions are widely used due to their tolerance of various functionalities and applicability to complex molecules.

Structural Analysis

Structural analysis of indole derivatives, such as 1-Methyl-6-nitro-1H-indole, is crucial in understanding their chemical properties. Studies involving crystal structure analysis provide insights into the molecular arrangement and interactions (Errossafi et al., 2015).

N-Methylation Methods

Research into N-methylation methods of indoles, including 1-Methyl-6-nitro-1H-indole, using environmentally safe reagents like dimethyl carbonate, highlights advancements in sustainable chemical processes. This method is suitable for large-scale production and has been successfully used in industrial settings (Jiang et al., 2001).

Biological and Pharmacological Research

1-Methyl-6-nitro-1H-indole and its derivatives have been investigated for their potential in various biological and pharmacological applications. For example, some derivatives have been evaluated for their antioxidant, antimicrobial, and plant growth regulating activities (Salikhov et al., 2019).

Safety And Hazards

When handling 1-Methyl-6-nitro-1H-indole, it is advised to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

Future Directions

The future directions of research on 1-Methyl-6-nitro-1H-indole and other indole derivatives are likely to focus on their synthesis and applications in various fields. Given their significant biological activities, there is immense potential to explore these compounds for newer therapeutic possibilities .

properties

IUPAC Name

1-methyl-6-nitroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-10-5-4-7-2-3-8(11(12)13)6-9(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGFFYXMDIOSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442368
Record name 1-METHYL-6-NITRO-1H-INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-6-nitro-1H-indole

CAS RN

99459-48-0
Record name 1-Methyl-6-nitro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99459-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-METHYL-6-NITRO-1H-INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-nitroindole (4.05 g 25 mmol) in DMF (50 mL) was added K2CO3 (8.63 g, 62.5 mmol) and MeI (5.33 g, 37.5 mmol). After stifling at room temperature overnight, the mixture was poured into water and extracted with ethyl acetate. The combined organic layers were dried over Na2SO4 and concentrated under vacuum to give the product 1-methyl-6-nitro-1H-indole (4.3 g, 98%).
Quantity
4.05 g
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8.63 g
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5.33 g
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50 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AV Ivachtchenko, PM Yamanushkin, OD Mitkin… - Pharmaceutical …, 2015 - Springer
… This produced 650 mg (90%) of unpurified 5-acetoxy-2-((dimethylamino)methyl)-1-methyl-6-nitro-1H-indole-3-carboxylic acid (compound 14). GC-MS (ESI) [M + H] + 364. C 17 H 21 N 3 …
Number of citations: 7 link.springer.com
MA Bastrakov, AM Starosotnikov, VV Kachala… - Russian Chemical …, 2007 - Springer
… Methyl 2 [2 (4 chlorophenyl) 3 cyano 1 methyl 6 nitro 1H indole 4 yl)sulfanyl]acetate (6g). … Methyl 2 [2 (4 chlorophenyl) 3 cyano 1 methyl 6 nitro 1H indole 4 yl]sulfonylacetate (12b). The …
Number of citations: 10 link.springer.com
M Wang, M Gao, KD Miller, GW Sledge… - Nuclear medicine and …, 2010 - Elsevier
Bisindolylmaleimide MKC-1 (formerly known as Ro 31-7453) is a novel, orally active, small-molecule, cell cycle inhibitor with broad-spectrum antitumor effects. [ 11 C]MKC-1 ([ 11 C]Ro …
Number of citations: 16 www.sciencedirect.com
H Jiang, K Li, M Zeng, C Tan, Z Chen… - The Journal of Organic …, 2022 - ACS Publications
Transition-metal ion catalyzed intramolecular dual C–H activation to construct polycyclic heteroarene skeletons is merited for its step and atom-economic advantages in organic …
Number of citations: 2 pubs.acs.org

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